n-Hexanesulphonylacetonitrile

Description

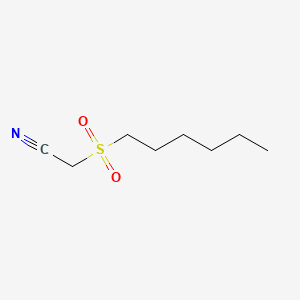

n-Hexanesulphonylacetonitrile is a synthetic organic compound characterized by a hexane chain linked to a sulphonyl group and an acetonitrile moiety. This gap underscores the need for further research into its characterization and industrial relevance.

Properties

CAS No. |

203310-42-3 |

|---|---|

Molecular Formula |

C8H16NO2S+ |

Molecular Weight |

190.29 g/mol |

IUPAC Name |

N-hexylsulfonylacetonitrilium |

InChI |

InChI=1S/C8H16NO2S/c1-3-5-6-7-8-12(10,11)9-4-2/h3,5-8H2,1-2H3/q+1 |

InChI Key |

UZLCXPPRXFKZSC-UHFFFAOYSA-N |

SMILES |

CCCCCCS(=O)(=O)CC#N |

Canonical SMILES |

CCCCCCS(=O)(=O)[N+]#CC |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Hexanesulphonylacetonitrile can be synthesized through the reaction of hexanesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonylacetonitrile bond.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Hexanesulphonylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted acetonitriles.

Scientific Research Applications

n-Hexanesulphonylacetonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of n-hexanesulphonylacetonitrile involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Hexamethylene Diisocyanate (CAS 822-06-0)

- Structure : Contains a hexane backbone with terminal isocyanate groups, unlike the sulphonyl and nitrile functionalities in this compound.

- Applications : Widely used in polyurethane production due to its high reactivity with polyols .

- Safety : Classified as hazardous under GHS, requiring strict handling protocols due to respiratory sensitization risks .

- Contrast : Unlike Hexamethylene diisocyanate, this compound’s sulphonyl and nitrile groups may confer different reactivity (e.g., nucleophilic substitution or participation in cycloadditions), but this remains speculative without experimental data.

4-(Hexylamino)Benzonitrile

- Structure : Features a hexylamine group attached to a benzonitrile core, sharing a nitrile group with this compound.

- Safety Profile: Limited toxicity data available; recommended for research use only under professional supervision .

- Ecological Impact: No persistence, bioaccumulation, or mobility data reported, suggesting gaps common to nitrile derivatives .

Hexachlorobenzene (CAS 118-74-1)

- Structure : A chlorinated aromatic compound, differing significantly from this compound.

- Persistence: Known for high environmental persistence and bioaccumulation, leading to regulatory restrictions .

- Contrast : The sulphonyl and nitrile groups in this compound likely result in lower environmental persistence compared to chlorinated aromatics, though this hypothesis requires validation.

Data Table: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.